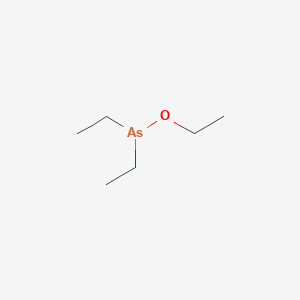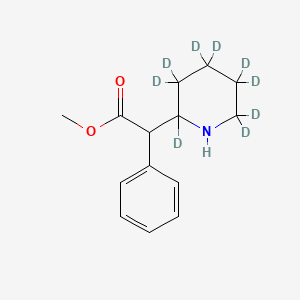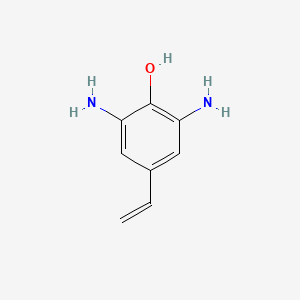
Diethylarsinous acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylarsinous acid ethyl ester is an organoarsenic compound with the chemical formula (C2H5)2AsO2C2H5. This compound is part of the broader class of esters, which are characterized by their pleasant odors and are often found in natural products such as fruits and flowers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethylarsinous acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of diethylarsinous acid with ethanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the esterification process being facilitated by the presence of a mineral acid catalyst . Another method involves the use of acid chlorides, which are converted into esters by treatment with an alcohol in the presence of a base .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize advanced catalytic systems to ensure high yields and purity of the final product. The use of continuous flow reactors and other modern chemical engineering techniques can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethylarsinous acid ethyl ester undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form diethylarsinic acid, a process that typically requires the presence of strong oxidizing agents.
Reduction: Reduction reactions can convert this compound back to its corresponding alcohol and diethylarsinous acid.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions include diethylarsinic acid, ethanol, and various substituted esters depending on the specific nucleophile used .
Applications De Recherche Scientifique
Diethylarsinous acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other organoarsenic compounds.
Medicine: While not widely used in clinical settings, it has been investigated for its potential therapeutic properties, particularly in the context of arsenic-based treatments.
Industry: It is used in the production of certain pesticides and herbicides, leveraging its unique chemical properties
Mécanisme D'action
The mechanism by which diethylarsinous acid ethyl ester exerts its effects involves several molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Diethylarsinic acid: A related organoarsenic compound with similar chemical properties.
Ethylarsine: Another organoarsenic compound, but with different reactivity and applications.
Methylarsinous acid ethyl ester: A methylated analog with distinct chemical behavior
Uniqueness
Its ability to undergo a wide range of chemical reactions and its potential use in various scientific fields make it a compound of significant interest .
Propriétés
Numéro CAS |
34262-43-6 |
|---|---|
Formule moléculaire |
C6H15AsO |
Poids moléculaire |
178.10 g/mol |
Nom IUPAC |
ethoxy(diethyl)arsane |
InChI |
InChI=1S/C6H15AsO/c1-4-7(5-2)8-6-3/h4-6H2,1-3H3 |
Clé InChI |
FAIPZUUFSYWGOG-UHFFFAOYSA-N |
SMILES canonique |
CCO[As](CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)

![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)


![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)



